molecular formula C17H15ClN2O3 B2528801 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921542-90-7

2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No. B2528801
CAS RN: 921542-90-7
M. Wt: 330.77
InChI Key: SSYQQZUUQOORAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions starting from basic precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . Similarly, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . These methods indicate that the synthesis of the compound of interest would likely involve chlorination, amide formation, and possibly cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . These techniques would be essential in determining the structure of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, ensuring the correct placement of substituents and the integrity of the molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds suggest that the compound of interest may also undergo reactions typical for amides, chlorophenoxy groups, and indolinones. These could include nucleophilic substitution reactions, hydrolysis of the amide bond under acidic or basic conditions, and electrophilic aromatic substitution on the chlorophenoxy ring .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds have shown a range of biological activities. For example, some derivatives have exhibited significant antibacterial activity against various bacterial strains and moderate enzyme inhibition . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the chlorophenoxy and indolinone groups, as well as the overall molecular conformation.

Scientific Research Applications

Chlorophenols in Environmental Science

Chlorophenols, such as those reviewed in studies on municipal solid waste incineration and their role as precursors to dioxins, highlight the environmental relevance of chlorinated organic compounds (Peng et al., 2016). These studies show that chlorophenols can be products of incomplete combustion and may form through several pathways, including oxidative conversion or hydrolysis of chlorobenzene. The understanding of these mechanisms is crucial for managing and mitigating environmental pollution.

Toxic Effects and Mechanisms in Biology

Research into the toxic effects of chlorophenols on fish demonstrates the biological impact of such compounds, emphasizing the generation of reactive oxygen species and potential for oxidative stress (Ge et al., 2017). This research underlines the importance of studying the toxicity mechanisms of chlorophenols to understand their environmental and biological effects better.

Herbicide Toxicity and Environmental Behavior

The analysis of global trends in studies about the herbicide 2,4-D highlights the environmental persistence and toxicity concerns associated with chlorophenoxy herbicides (Zuanazzi et al., 2020). Such research underscores the need for continued investigation into the environmental fate, behavior, and impact of these compounds, which may be relevant to understanding the effects of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-20-15-7-4-13(8-11(15)9-17(20)22)19-16(21)10-23-14-5-2-12(18)3-6-14/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYQQZUUQOORAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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